molecular formula C14H22N2O5 B4162918 N',N'-dimethyl-N-(2-phenoxyethyl)ethane-1,2-diamine;oxalic acid

N',N'-dimethyl-N-(2-phenoxyethyl)ethane-1,2-diamine;oxalic acid

Cat. No.: B4162918
M. Wt: 298.33 g/mol
InChI Key: HKWPXYXZJVYZND-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine oxalate: is an organic compound that belongs to the class of diamines. It is characterized by the presence of a phenoxyethyl group attached to the nitrogen atom of the ethylenediamine backbone. This compound is often used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine oxalate typically involves the reaction of N,N-dimethylethylenediamine with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine oxalate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diamines with different functional groups.

Scientific Research Applications

Chemistry: N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine oxalate is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.

Industry: In the industrial sector, it is used as an intermediate in the synthesis of surfactants, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl group enhances the compound’s ability to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

  • N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine hydrochloride
  • N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine sulfate
  • N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine nitrate

Comparison: Compared to its analogs, N,N-dimethyl-N’-(2-phenoxyethyl)-1,2-ethanediamine oxalate exhibits unique solubility and stability properties due to the presence of the oxalate counterion. This makes it particularly suitable for applications requiring high purity and stability under various conditions.

Properties

IUPAC Name

N',N'-dimethyl-N-(2-phenoxyethyl)ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.C2H2O4/c1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13H,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWPXYXZJVYZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOC1=CC=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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